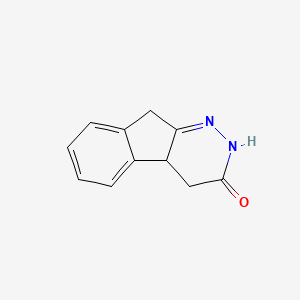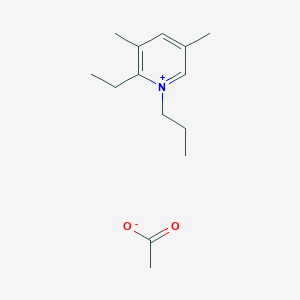
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate is an organic compound that belongs to the class of pyridinium salts These compounds are characterized by a positively charged nitrogen atom within a pyridine ring, paired with an acetate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-ethyl-3,5-dimethylpyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The resulting 2-Ethyl-3,5-dimethyl-1-propylpyridine is then quaternized with acetic acid to form the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: 2-Ethyl-3,5-dimethyl-1-propylpyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
科学的研究の応用
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ion can interact with negatively charged sites on proteins, affecting their function. Additionally, the acetate anion can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
1-Ethyl-3-methylimidazolium acetate: Another ionic liquid with similar applications in catalysis and organic synthesis.
N-Butylpyridinium acetate: Shares structural similarities and is used in similar research applications.
Uniqueness
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate is unique due to its specific alkyl substituents on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct properties and applications compared to other pyridinium salts.
特性
CAS番号 |
106084-46-2 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC名 |
2-ethyl-3,5-dimethyl-1-propylpyridin-1-ium;acetate |
InChI |
InChI=1S/C12H20N.C2H4O2/c1-5-7-13-9-10(3)8-11(4)12(13)6-2;1-2(3)4/h8-9H,5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
ZFJMQHZRHXLLHC-UHFFFAOYSA-M |
正規SMILES |
CCC[N+]1=CC(=CC(=C1CC)C)C.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


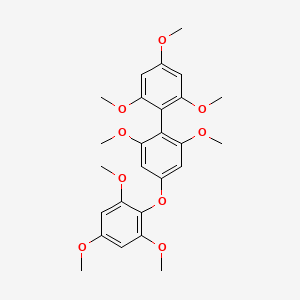
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
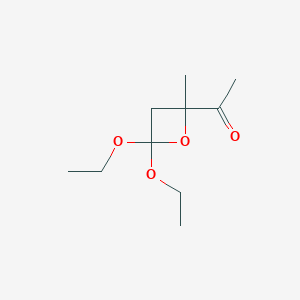
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)


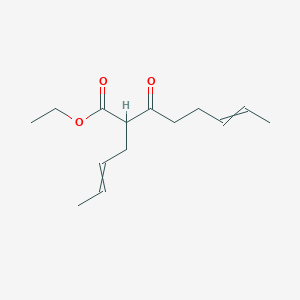
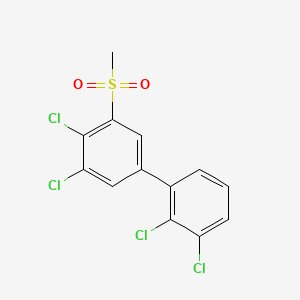

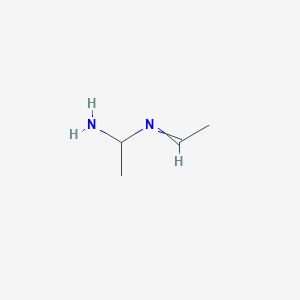
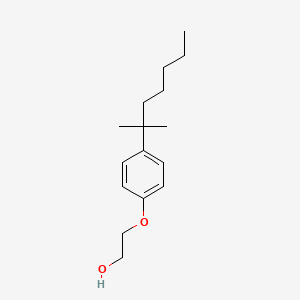
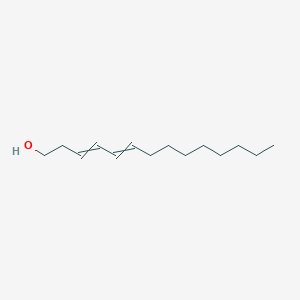
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
